5-Bromo-2,3-dihydro-1h-indene-1-carboxylic acid
Overview
Description
5-Bromo-2,3-dihydro-1h-indene-1-carboxylic acid is a useful research compound. Its molecular formula is C10H9BrO2 and its molecular weight is 241.084. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
Optimization of Bromination Processes : A study described the synthesis of 3-oxo-1H-indene-1-carboxylic acid derivatives, involving a bromination process optimized to yield 97% (Yang Li-jian, 2013).
Catalytic Cyclization Methods : Another research focused on palladium-catalyzed carbonylative cyclization of β-bromo-α,β-unsaturated carboxylic acids, demonstrating the utility of bromo-indene derivatives in complex organic reactions (Yeon Kyu Bae & C. Cho, 2014).
Application in Organic Chemistry
Creating Cross-Conjugated Systems : Research on indium-mediated γ-pentadienylation of aldehydes and ketones, using 5-bromo-1,3-pentadiene, highlights the role of bromo-indene derivatives in generating valuable chemical structures (Simon S. Woo, Neil Squires, A. G. Fallis, 1999).
Synthesis of Pharmaceutical Intermediates : The synthesis of various pyrazole-carboxylic acid derivatives, important in pharmaceutical research, has been demonstrated using processes involving bromo-indene compounds (Niu Wen-bo, 2011).
Advanced Compound Formation
Formation of Spiro Skeletons : A study on the synthesis of 1,7-dioxa-2,6-dioxospiro[4.4]nonanes using bromo-indene derivatives illustrates their utility in creating complex molecular structures (Palwinder Singh, Anu Mittal, P. Kaur, Subodh Kumar, 2006).
Characterization of Novel Compounds : The synthesis and characterization of 5-bromo-1-(4-bromophenyl)isatin, a bromo-indene derivative, provides insight into the structural and chemical properties of such compounds (Gamal A. El-Hiti, Keith Smith, Mesfer Alamri, C. Morris, P. Kille, B. Kariuki, 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Indole derivatives, which are structurally similar to “5-Bromo-2,3-dihydro-1h-indene-1-carboxylic acid”, are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to interact with multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The compound’s physical form is a white to yellow solid, and it is stable at room temperature .
Result of Action
Indole derivatives are known to have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .
Action Environment
Biochemical Analysis
Biochemical Properties
Indole derivatives, such as 5-Bromo-2,3-dihydro-1h-indene-1-carboxylic acid, play a crucial role in cell biology . They interact with various enzymes, proteins, and other biomolecules, contributing to their biologically vital properties
Cellular Effects
Indole derivatives are known to have a wide range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and various disorders .
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-7-2-4-8-6(5-7)1-3-9(8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHOBLZUVLGGBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)O)C=CC(=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1132943-94-2 | |
Record name | 5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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